molecular formula C17H18ClNO6 B11138893 N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline

Cat. No.: B11138893
M. Wt: 367.8 g/mol
InChI Key: MGKIVAFTMPEAKQ-UHFFFAOYSA-N
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Description

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and norvaline.

    Chlorination: The 7-hydroxy-4-methylcoumarin is chlorinated to introduce the chlorine atom at the 6th position.

    Acetylation: The chlorinated coumarin is then acetylated using acetic anhydride to form the acetylated intermediate.

    Coupling with Norvaline: The acetylated intermediate is coupled with norvaline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Biochemistry: It is used in studies to understand the interactions between coumarin derivatives and biological macromolecules.

    Industrial Applications: The compound can be used as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves:

    Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

    Reactive Oxygen Species (ROS) Generation: It can induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

    Signal Transduction Pathways: The compound can modulate various signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another coumarin derivative used as an anticoagulant.

    Dicoumarol: A naturally occurring anticoagulant.

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom and the norvaline moiety enhances its potential as a therapeutic agent compared to other coumarin derivatives.

Properties

Molecular Formula

C17H18ClNO6

Molecular Weight

367.8 g/mol

IUPAC Name

2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C17H18ClNO6/c1-3-4-12(16(22)23)19-15(21)6-10-8(2)9-5-11(18)13(20)7-14(9)25-17(10)24/h5,7,12,20H,3-4,6H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

MGKIVAFTMPEAKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C

Origin of Product

United States

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